molecular formula C8H13NO2 B12335738 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) CAS No. 813433-69-1

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI)

Cat. No.: B12335738
CAS No.: 813433-69-1
M. Wt: 155.19 g/mol
InChI Key: AYULBEHSWFDFBH-UHFFFAOYSA-N
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Description

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) is a chemical compound with the molecular formula C7H11NO2. It is also known by its IUPAC name, 1-morpholin-4-ylprop-2-en-1-one. This compound is characterized by the presence of a morpholine ring attached to a propenyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) typically involves the reaction of morpholine with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

On an industrial scale, the production of 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) involves continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The propenyl group allows for additional interactions with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Oxo-2-propenyl)morpholine
  • 4-Acryloylmorpholine
  • 4-(2-Methyl-1-propenyl)morpholine

Uniqueness

4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) is unique due to its combination of a morpholine ring and a propenyl group, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it suitable for diverse applications in chemistry, biology, and industry .

Properties

CAS No.

813433-69-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-prop-2-enylmorpholine-4-carbaldehyde

InChI

InChI=1S/C8H13NO2/c1-2-3-8-6-11-5-4-9(8)7-10/h2,7-8H,1,3-6H2

InChI Key

AYULBEHSWFDFBH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1COCCN1C=O

Origin of Product

United States

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